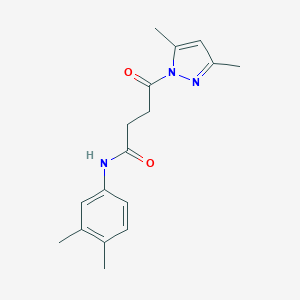![molecular formula C20H18N4O4 B322786 2-methyl-N'-{4-[2-(2-methyl-3-furoyl)carbohydrazonoyl]benzylidene}-3-furohydrazide](/img/structure/B322786.png)
2-methyl-N'-{4-[2-(2-methyl-3-furoyl)carbohydrazonoyl]benzylidene}-3-furohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound features a benzene ring substituted with methylylidene groups and linked to two furan rings through carbohydrazide linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’'-[benzene-1,4-diyldi(E)methylylidene]bis(2-methylfuran-3-carbohydrazide) typically involves a multi-step process. One common method starts with the preparation of 2-methylfuran-3-carbohydrazide, which is then reacted with benzene-1,4-dicarbaldehyde under specific conditions to form the desired compound. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving precise control of temperature, pressure, and reaction time. Advanced purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N’,N’'-[benzene-1,4-diyldi(E)methylylidene]bis(2-methylfuran-3-carbohydrazide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The furan rings and carbohydrazide groups can participate in substitution reactions with electrophiles or nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N’,N’'-[benzene-1,4-diyldi(E)methylylidene]bis(2-methylfuran-3-carbohydrazide) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism by which N’,N’'-[benzene-1,4-diyldi(E)methylylidene]bis(2-methylfuran-3-carbohydrazide) exerts its effects involves interactions with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to biological effects. For example, its interaction with DNA or proteins can result in the inhibition of cell proliferation or induction of apoptosis in cancer cells. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’,N’'-[benzene-1,4-diyldi(E)methylylidene]bis(2-furan-3-carbohydrazide): Similar structure but with different substituents on the furan rings.
N’,N’'-[benzene-1,4-diyldi(E)methylylidene]bis(2-thiophene-3-carbohydrazide): Contains thiophene rings instead of furan rings.
Uniqueness
N’,N’'-[benzene-1,4-diyldi(E)methylylidene]bis(2-methylfuran-3-carbohydrazide) is unique due to its specific combination of benzene, furan, and carbohydrazide moieties, which confer distinct chemical reactivity and potential applications. Its structural features allow for versatile modifications and functionalizations, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C20H18N4O4 |
|---|---|
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
2-methyl-N-[(E)-[4-[(E)-[(2-methylfuran-3-carbonyl)hydrazinylidene]methyl]phenyl]methylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C20H18N4O4/c1-13-17(7-9-27-13)19(25)23-21-11-15-3-5-16(6-4-15)12-22-24-20(26)18-8-10-28-14(18)2/h3-12H,1-2H3,(H,23,25)(H,24,26)/b21-11+,22-12+ |
Clé InChI |
YFRHGVKBDDJWJV-XHQRYOPUSA-N |
SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC=C(C=C2)C=NNC(=O)C3=C(OC=C3)C |
SMILES isomérique |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC=C(C=C2)/C=N/NC(=O)C3=C(OC=C3)C |
SMILES canonique |
CC1=C(C=CO1)C(=O)NN=CC2=CC=C(C=C2)C=NNC(=O)C3=C(OC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B322703.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B322705.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B322706.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B322709.png)
![N-(2,4-dichlorophenyl)-4-{2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazino}-4-oxobutanamide](/img/structure/B322712.png)
![N-(3,4-dimethylphenyl)-4-[2-({5-nitro-2-furyl}methylene)hydrazino]-4-oxobutanamide](/img/structure/B322715.png)
![4-[2-(9-anthrylmethylene)hydrazino]-N-(2,4-dichlorophenyl)-4-oxobutanamide](/img/structure/B322716.png)
![N-(2,4-dichlorophenyl)-4-oxo-4-[2-(thien-2-ylmethylene)hydrazino]butanamide](/img/structure/B322717.png)
![N-(2,4-dichlorophenyl)-4-[2-({5-nitro-2-furyl}methylene)hydrazino]-4-oxobutanamide](/img/structure/B322720.png)



![5-bromo-N-{2-[(5-bromo-2-furoyl)anilino]ethyl}-N-phenyl-2-furamide](/img/structure/B322725.png)

